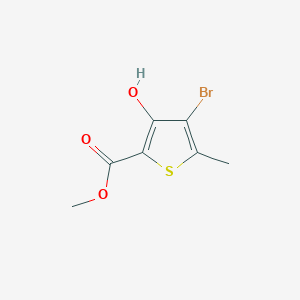
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
説明
“Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C7H7BrO3S . It is used in the synthesis of the thienopyranone scaffold, which begins with the alkylation of this compound with N-acetylmorpholine .
Synthesis Analysis
The synthesis of the thienopyranone scaffold begins with the alkylation of “Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” with N-acetylmorpholine . This compound can be prepared in 29–84% yield from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” is represented by the InChI code: 1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 . The SMILES representation of the molecule is: COC(O)=C1/SC=C(Br)C1=O .
Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate” is a solid compound with a molecular weight of 251.1 g/mol . It has a melting point of 96-97°C . The compound is sparingly soluble in water .
科学的研究の応用
Pharmacokinetics and PharmacodynamicsResearch in pharmacokinetics and pharmacodynamics often explores the absorption, distribution, metabolism, and excretion of compounds, including their metabolic functionalization. For instance, studies have highlighted the metabolic hydroxylation and carboxylation of alkyl groups in drug molecules, affecting their pharmacologic activity (El-Haj & Ahmed, 2020). Such insights could be relevant when considering the metabolism and potential therapeutic uses of "Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate."
Organic Thermoelectric Materials
The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene) and its derivatives, has been a significant area of research. These materials have potential applications in energy conversion and wearable electronics due to their flexible and lightweight properties. Studies have shown promising thermoelectric properties in PEDOT-based materials, suggesting a pathway to enhance the performance of similar organic compounds through chemical modification or the introduction of functional groups (Yue & Xu, 2012).
Environmental and Health Implications
Research on the environmental and health implications of chemical compounds, including their toxicological profiles and potential for bioaccumulation, is crucial. For example, studies on the sorption of herbicides to soil and organic matter can provide insights into the environmental persistence and mobility of similar compounds (Werner, Garratt, & Pigott, 2012). Understanding these aspects is essential for assessing the environmental impact and safety of using such chemicals in various applications.
特性
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECESYNGLJWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715988 | |
| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
CAS RN |
113589-26-7 | |
| Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
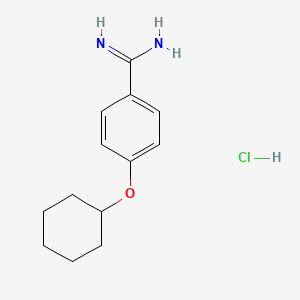
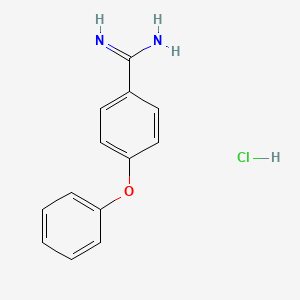
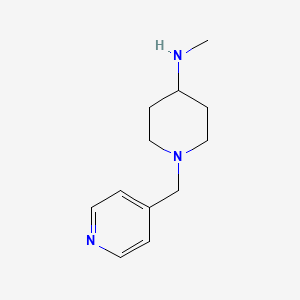

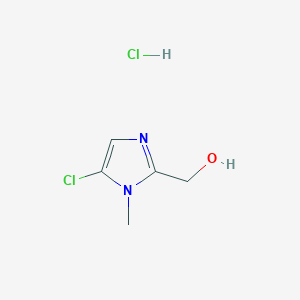
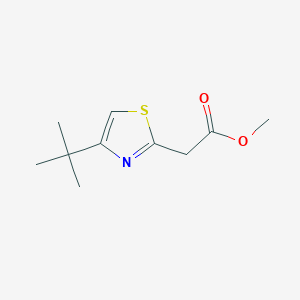

![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)